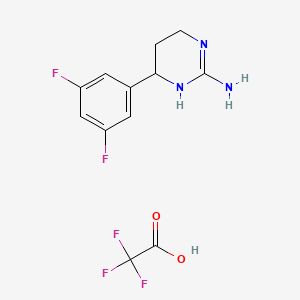
4-(3,5-Difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine; trifluoroacetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a tetrahydropyrimidine ring substituted with a 3,5-difluorophenyl group and an amine group, combined with trifluoroacetic acid. The presence of fluorine atoms in the phenyl ring and the trifluoroacetic acid moiety imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 3,5-difluorophenylboronic acid with a suitable halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the addition of trifluoroacetic acid to form the desired compound .
Chemical Reactions Analysis
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of materials
Properties
Molecular Formula |
C12H12F5N3O2 |
|---|---|
Molecular Weight |
325.23 g/mol |
IUPAC Name |
6-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H11F2N3.C2HF3O2/c11-7-3-6(4-8(12)5-7)9-1-2-14-10(13)15-9;3-2(4,5)1(6)7/h3-5,9H,1-2H2,(H3,13,14,15);(H,6,7) |
InChI Key |
FQWHEOZGFGFNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1C2=CC(=CC(=C2)F)F)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)

![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
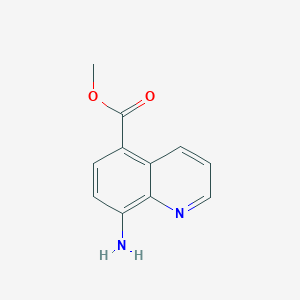
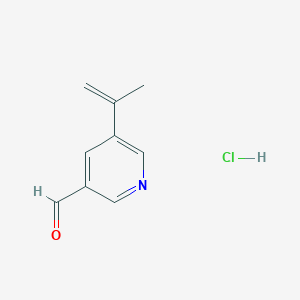
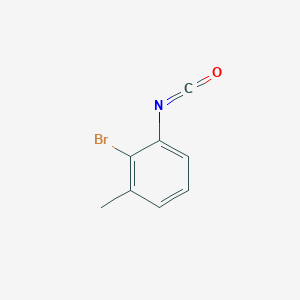
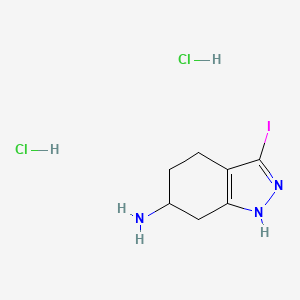
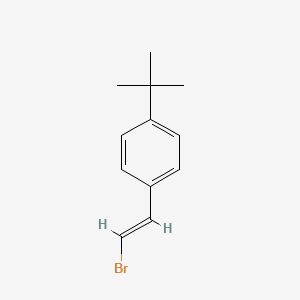
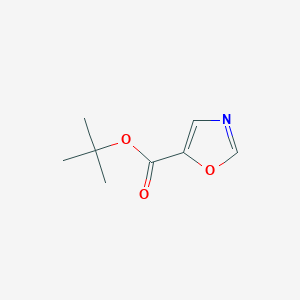

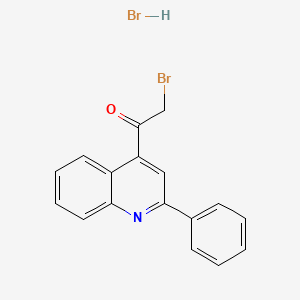
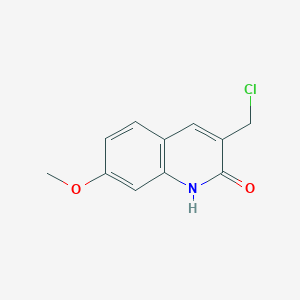
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
